Chemical structure and properties of 4-(Isopentyloxy)piperidine hydrochloride
Chemical structure and properties of 4-(Isopentyloxy)piperidine hydrochloride
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Isopentyloxy)piperidine hydrochloride . This document is designed for researchers and drug development professionals utilizing this scaffold as a building block for lipophilic amine motifs in small molecule discovery.
Chemical Identity & Core Properties
4-(Isopentyloxy)piperidine hydrochloride is a secondary amine building block characterized by a piperidine ring substituted at the 4-position with a branched isopentyl ether group. This structural motif combines the high basicity of a secondary amine with a flexible, lipophilic tail, making it a critical intermediate for modulating solubility and hydrophobic interactions in GPCR and ion channel ligand design.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-(3-Methylbutoxy)piperidine hydrochloride |
| Common Synonyms | 4-Isopentyloxypiperidine HCl; 4-(Isoamyloxy)piperidine HCl |
| CAS Number | 1172347-43-1 (corresponds to the HCl salt form) |
| Molecular Formula | |
| Molecular Weight | 223.74 g/mol (Salt); 187.28 g/mol (Free Base) |
| SMILES | CC(C)CCOC1CCNCC1.Cl |
Physicochemical Profile
The isopentyl group imparts specific steric and lipophilic properties distinct from its straight-chain (n-pentyl) analogs.
| Parameter | Value (Predicted/Experimental) | Significance in Drug Design |
| LogP (Free Base) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for CNS penetration when derivatized. |
| pKa (Conj. Acid) | ~10.5 - 11.0 | Typical for secondary piperidines; exists as a cation at physiological pH. |
| PSA (Polar Surface Area) | ~21 Ų | Low PSA favors membrane permeability. |
| H-Bond Donors/Acceptors | 2 / 2 | Balanced donor/acceptor profile for H-bond networking. |
| Solubility | High in water (salt form), DMSO, Methanol | Salt form ensures ease of handling in aqueous buffers. |
Synthetic Methodology
The synthesis of 4-(Isopentyloxy)piperidine hydrochloride typically proceeds via a Williamson Ether Synthesis or a Mitsunobu Reaction on an N-protected 4-hydroxypiperidine precursor. The N-protection is critical to prevent N-alkylation side reactions.
Validated Synthetic Route
The following protocol outlines the high-yield synthesis starting from N-Boc-4-hydroxypiperidine.
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: N-Boc-4-hydroxypiperidine, Sodium Hydride (NaH, 60%), 1-Bromo-3-methylbutane, DMF.
-
Mechanism: Deprotonation of the secondary alcohol creates an alkoxide, which attacks the alkyl halide via
. -
Protocol:
-
Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under
. -
Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise; stir for 30 min to form the alkoxide.
-
Add 1-Bromo-3-methylbutane (1.2 eq) and warm to RT (or 60°C if kinetics are slow).
-
Quench with water, extract with EtOAc, and purify via silica flash chromatography.
-
Step 2: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Protocol:
-
Dissolve the intermediate in 1,4-dioxane.[1]
-
Add 4M HCl in dioxane (excess). Stir at RT for 2-4 hours.
-
Precipitate the product with diethyl ether or concentrate in vacuo.
-
Recrystallize from EtOH/Et2O to yield the hydrochloride salt.
-
Reaction Logic Diagram
The following diagram visualizes the synthetic workflow and critical decision points.
Figure 1: Step-wise synthetic pathway for the production of 4-(Isopentyloxy)piperidine HCl.
Structural Analysis & Identification
Verification of the structure requires standard spectroscopic techniques. The following data points are characteristic for this scaffold.
Expected H NMR Signals (DMSO- )
-
Amine Protons:
8.5–9.5 ppm (br s, 2H, ). -
Ether Linkage (
): 3.4–3.5 ppm (t, 2H). -
Methine (
): 3.5–3.6 ppm (m, 1H, piperidine C4). -
Piperidine Ring (
): 2.8–3.2 ppm (m, 4H, -protons); 1.6–2.0 ppm (m, 4H, -protons). -
Isopentyl Tail:
-
(methine):
1.6–1.7 ppm (m, 1H). -
(internal):
1.4 ppm (q, 2H). -
(gem-dimethyl):
0.9 ppm (d, 6H).
-
(methine):
Mass Spectrometry (ESI+)
-
[M+H]+: Calculated m/z = 186.18. Observed peaks typically show the free base mass in positive mode.
Applications in Drug Discovery
This building block is primarily used to introduce a "lipophilic clamp" into drug candidates. The isopentyl ether moiety is metabolically more stable than corresponding esters and provides a specific steric volume that differs from straight-chain alkyls.
Pharmacophore Utility
-
GPCR Ligands: The 4-alkoxypiperidine motif is a privilege scaffold in Histamine H3 antagonists and Muscarinic agonists. The ether oxygen can act as a weak H-bond acceptor, while the alkyl tail probes hydrophobic pockets.
-
hERG Channel Avoidance: Unlike benzyl or aromatic tails, the aliphatic isopentyl group often reduces
- stacking interactions within the hERG channel pore, potentially lowering cardiotoxicity risks. -
Linker Chemistry: The secondary amine serves as a reactive handle for reductive amination or amide coupling, allowing the isopentyl-ether moiety to be appended to larger core scaffolds (e.g., quinolines, indoles).
SAR Decision Logic
When optimizing a lead compound, researchers choose this scaffold based on specific SAR (Structure-Activity Relationship) criteria:
Figure 2: SAR decision tree for selecting aliphatic ether substituents over aromatic analogs.
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
PubChem Compound Summary. (2025). Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride (Related Structure Analysis). National Center for Biotechnology Information. Link
-
CymitQuimica Catalog. (2024). 4-(3-Methylbutoxy)piperidine hydrochloride CAS: 1172347-43-1.[2] Link
-
Fluorochem. (2024). 4-(Pentyloxy)piperidine hydrochloride (Analogous Structure Data). Link
-
Saeed, M. et al. (2025).[3] Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. ResearchGate. Link
-
ChemicalBook. (2024). 4-Hydroxypiperidine hydrochloride synthesis and properties. Link
